molecular formula C8H9N B086018 2-Methyl-5-vinylpyridine CAS No. 140-76-1

2-Methyl-5-vinylpyridine

Cat. No. B086018
CAS RN: 140-76-1
M. Wt: 119.16 g/mol
InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N
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Patent
US04443497

Procedure details

methyl acrylate.methacrylic acid copolymer (molar ratio=2.4:1.9:1) (this copolymer being soluble in water at a pH lower than 4 or higher than 7 but not soluble in water at a pH of 4-7) and 100 g of ethylcellulose (ethoxy content: 48-50 w/w %) were dissolved in 2 liters of methanol, and 300 g of the glutathion-containing granules were dispersed therein. 2 liters of acetone and 8 liters of n-hexane were added gradually to the dispersion. The microcapsules thus formed were recovered by filtration, and washed with acetone-n-hexane (1:2) and n-hexane, successively. After said microcapsules were dried, microcapsules which passed through JIS standard sieve (500μ aperture) but did not pass through JIS standard sieve (105μ aperture) were collected. 467 g of glutathion-containing microcapsules which met the requirements of "Fine Granules" specified in THE PHARMACOPOEIA OF JAPAN 9th-Edition were thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
8 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ethylcellulose
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)C=C.C(O)(=O)C(C)=C.N[C@@H:14]([CH2:18][CH2:19][C:20]([NH:22][C@H:23]([C:26](NCC(O)=O)=O)[CH2:24]S)=O)C(O)=O.CC(C)=O>O.CO.CCCCCC>[CH3:26][C:23]1[CH:24]=[CH:1][C:19]([CH:18]=[CH2:14])=[CH:20][N:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
8 L
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
ethylcellulose
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were dispersed
CUSTOM
Type
CUSTOM
Details
The microcapsules thus formed
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with acetone-n-hexane (1:2) and n-hexane
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
467 g of glutathion-containing microcapsules which
CUSTOM
Type
CUSTOM
Details
were thereby obtained

Outcomes

Product
Name
Type
Smiles
CC1=NC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443497

Procedure details

methyl acrylate.methacrylic acid copolymer (molar ratio=2.4:1.9:1) (this copolymer being soluble in water at a pH lower than 4 or higher than 7 but not soluble in water at a pH of 4-7) and 100 g of ethylcellulose (ethoxy content: 48-50 w/w %) were dissolved in 2 liters of methanol, and 300 g of the glutathion-containing granules were dispersed therein. 2 liters of acetone and 8 liters of n-hexane were added gradually to the dispersion. The microcapsules thus formed were recovered by filtration, and washed with acetone-n-hexane (1:2) and n-hexane, successively. After said microcapsules were dried, microcapsules which passed through JIS standard sieve (500μ aperture) but did not pass through JIS standard sieve (105μ aperture) were collected. 467 g of glutathion-containing microcapsules which met the requirements of "Fine Granules" specified in THE PHARMACOPOEIA OF JAPAN 9th-Edition were thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
8 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ethylcellulose
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)C=C.C(O)(=O)C(C)=C.N[C@@H:14]([CH2:18][CH2:19][C:20]([NH:22][C@H:23]([C:26](NCC(O)=O)=O)[CH2:24]S)=O)C(O)=O.CC(C)=O>O.CO.CCCCCC>[CH3:26][C:23]1[CH:24]=[CH:1][C:19]([CH:18]=[CH2:14])=[CH:20][N:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
8 L
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
ethylcellulose
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were dispersed
CUSTOM
Type
CUSTOM
Details
The microcapsules thus formed
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with acetone-n-hexane (1:2) and n-hexane
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
467 g of glutathion-containing microcapsules which
CUSTOM
Type
CUSTOM
Details
were thereby obtained

Outcomes

Product
Name
Type
Smiles
CC1=NC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.